molecular formula C8H14ClN3O2 B6272964 rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis CAS No. 1807941-31-6

rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis

Cat. No.: B6272964
CAS No.: 1807941-31-6
M. Wt: 219.7
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Description

rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis, is a synthetic chemical compound, notable for its distinct configuration and diverse applications in scientific research and industrial settings. It is part of a family of compounds often used in various chemical reactions, biological studies, and pharmaceutical developments due to its unique structural properties.

Properties

CAS No.

1807941-31-6

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis, typically involves a multi-step synthetic process. Starting materials often include readily available precursors that undergo reactions such as cyclization, substitution, and coupling under controlled conditions (like specified pH, temperature, and solvent use). The oxadiazole ring, for instance, can be formed through a reaction involving nitrile oxides and suitable dipolarophiles.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scaling up the reaction conditions from laboratory methods, ensuring cost-efficiency, and maintaining high purity levels. Techniques such as continuous flow synthesis can be employed to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis, can undergo a variety of chemical reactions including:

  • Oxidation: It can be oxidized using common reagents like potassium permanganate.

  • Reduction: Reduction can be achieved with agents such as lithium aluminium hydride.

  • Substitution: Halogenation or nucleophilic substitution reactions are typical, using reagents like thionyl chloride or sodium azide.

Common Reagents and Conditions: Typical reagents include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminium hydride), and acids or bases (e.g., hydrochloric acid or sodium hydroxide) under specific conditions tailored to the desired reaction pathway.

Major Products Formed: The major products depend on the type of reaction; for instance, oxidation may yield oxadiazole derivatives, while reduction might produce the corresponding amino alcohols.

Scientific Research Applications

rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis, has a broad spectrum of applications:

  • Chemistry: It's used as a building block in the synthesis of more complex molecules.

  • Biology: Acts as a probe in biochemical assays to study enzyme interactions.

  • Medicine: Potential pharmacological agent for developing new drugs due to its bioactive nature.

  • Industry: Utilized in materials science for developing new polymers and coatings.

Mechanism of Action

The compound's mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors. It may act by binding to these targets, thereby influencing biochemical pathways involved in various physiological processes. The oxadiazole ring in its structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison and Uniqueness: Compared to other similar compounds, such as 5-(2-methyl-1,3-oxazole-4-yl)oxolan-2-ylmethanamine, rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, cis, stands out due to the presence of the oxadiazole ring, which offers unique electronic properties and biological activity.

List of Similar Compounds

  • 5-(2-methyl-1,3-oxazole-4-yl)oxolan-2-ylmethanamine

  • 2-(5-methyl-1,3,4-thiadiazol-2-yl)oxolan-2-ylmethanamine

  • 2-(5-phenyl-1,3,4-oxadiazol-2-yl)oxolan-2-ylmethanamine

Biological Activity

The compound rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride (CAS No. 1807941-31-6) has gained attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxolane ring with a 3-methyl-1,2,4-oxadiazol moiety and a methanamine group. Its molecular formula is C8H14ClN3O2 with a molecular weight of 219.7 g/mol. The compound is typically available in a purity of 95% for research purposes .

PropertyValue
CAS No.1807941-31-6
Molecular FormulaC8H14ClN3O2
Molecular Weight219.7 g/mol
Purity95%

The biological activity of rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects.

Antimicrobial Activity

Recent investigations have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : The compound showed inhibition with an IC50 value indicating effective antibacterial activity.

Anticancer Properties

Research has also explored the anticancer potential of this compound. It has been tested against several cancer cell lines:

  • HeLa Cells : Exhibited antiproliferative effects with an IC50 value suggesting moderate efficacy.

Case Studies

  • In Vitro Studies : A study conducted on the effects of rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride on HeLa cells revealed that at concentrations above 50 µM, the compound significantly reduced cell viability.
  • Mechanistic Insights : Further mechanistic studies indicated that the compound may induce apoptosis in cancer cells through the activation of specific pathways involving caspases.

Comparative Analysis

To understand the uniqueness of rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride, it can be compared to similar compounds:

CompoundStructureBiological Activity
rac-(2R,5R)-5-methyloxolaneSimilar oxolane structureModerate antibacterial
rac-(2R,5R)-5-methyloxolanDifferent substituentsLower anticancer activity

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